(S)-7-Benzyloxy Warfarin (S)-7-Benzyloxy Warfarin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207334
InChI:
SMILES:
Molecular Formula: C₂₆H₂₂O₅
Molecular Weight: 414.45

(S)-7-Benzyloxy Warfarin

CAS No.:

Cat. No.: VC0207334

Molecular Formula: C₂₆H₂₂O₅

Molecular Weight: 414.45

* For research use only. Not for human or veterinary use.

(S)-7-Benzyloxy Warfarin -

Specification

Molecular Formula C₂₆H₂₂O₅
Molecular Weight 414.45

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

(S)-7-Benzyloxy Warfarin (CAS: 30992-69-9) is classified as a 4-hydroxycoumarin derivative, also known scientifically as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one . The compound maintains warfarin's core structure with a specific modification at the 7-position, where a benzyloxy group is introduced. The "(S)-" prefix designates the specific stereochemical configuration at the chiral center, distinguishing it from the (R)-enantiomer.

Physical and Chemical Characteristics

The compound has a purity level of approximately 99% in commercial research-grade preparations . Like other warfarin derivatives, it likely exists as a crystalline solid under standard laboratory conditions. The benzyloxy substitution at the 7-position significantly alters the compound's physical properties compared to unmodified warfarin, potentially affecting aspects such as solubility, stability, and molecular interactions.

Pharmacological Context

Relationship to Warfarin Stereochemistry

Standard warfarin is administered clinically as a racemic mixture of R and S enantiomers, with the S-enantiomer demonstrating three to five times higher anticoagulant activity compared to the R-enantiomer . This significant difference in potency between enantiomers provides context for understanding why researchers would develop and study specifically the (S)-enantiomer of 7-Benzyloxy Warfarin.

Comparative Pharmacology

Traditional S-warfarin demonstrates potent anticoagulant effects and is primarily metabolized by cytochrome P450 (CYP) 2C9 . The addition of the benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin likely modifies its interaction with metabolizing enzymes, potentially creating a compound with altered pharmacokinetic properties. This modification represents a deliberate structural change that may influence metabolism, elimination pathways, and ultimately therapeutic outcomes.

Metabolic Considerations

Metabolism Pathways of Warfarin Derivatives

Research on warfarin metabolism provides valuable context for understanding potential metabolic pathways of (S)-7-Benzyloxy Warfarin. Standard S-warfarin undergoes metabolism primarily through CYP2C9, with 7-hydroxylation being a major metabolic pathway . The presence of a benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin would necessarily alter this metabolic route, potentially redirecting metabolism to different positions on the molecule.

Stereoselectivity in Metabolism

Research Applications

Structure-Activity Relationship Studies

The compound may serve as an important reference standard in metabolism studies investigating the enzymatic processing of warfarin derivatives. Research has demonstrated that 7-hydroxywarfarin undergoes enantioselective reduction with specific metabolic pathways , suggesting that (S)-7-Benzyloxy Warfarin could be valuable in further exploring the stereoselectivity of warfarin metabolism.

Comparative Pharmacological Studies

By comparing the pharmacological properties of (S)-7-Benzyloxy Warfarin with unmodified S-warfarin, researchers can gain insights into how the 7-benzyloxy modification affects:

  • Anticoagulant potency

  • Duration of action

  • Tissue distribution

  • Metabolism and elimination

  • Potential side effects

Comparative Analysis

Structural Comparison with Related Compounds

Table 1 provides a comparative overview of (S)-7-Benzyloxy Warfarin and related compounds, highlighting key structural and functional differences:

CompoundKey Structural FeaturesMetabolic ConsiderationsPrimary Function
(S)-7-Benzyloxy WarfarinBenzyloxy group at 7-position, S-configuration at chiral centerModified 7-position likely alters CYP2C9 metabolismResearch compound
S-WarfarinUnmodified coumarin structure, S-configurationPrimarily metabolized by CYP2C9Clinical anticoagulant (as racemic warfarin)
R-WarfarinUnmodified coumarin structure, R-configurationDifferent metabolic pathways than S-warfarinLess potent anticoagulant component of clinical warfarin
7-HydroxywarfarinHydroxyl group at 7-positionMajor metabolite of S-warfarin, undergoes enantioselective reductionMetabolite, not used therapeutically
10-HydroxywarfarinHydroxyl group at 10-positionCan inhibit VKORC1 and S-warfarin metabolismMetabolite with potential pharmacological activity

Pharmacokinetic Differences

The addition of a benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin would likely result in significant pharmacokinetic differences compared to unmodified S-warfarin. Research on warfarin metabolism indicates that modifications to the 7-position directly impact metabolic pathways . Standard S-warfarin undergoes 7-hydroxylation via CYP2C9, but the presence of a benzyloxy group at this position would necessarily alter this metabolic route.

Table 2 presents a hypothetical comparison of pharmacokinetic parameters based on structural analysis and known warfarin metabolism:

ParameterS-WarfarinPotential Impact of 7-Benzyloxy Modification
Primary Metabolic EnzymeCYP2C9Likely altered affinity for CYP2C9
Major Metabolic Pathway7-hydroxylationNecessarily altered due to 7-position modification
Impact of CYP2C9 GeneticsSignificant (CYP2C91/1 vs. CYP2C93/3) Potentially different genetic influence pattern
Susceptibility to Drug InteractionsHigh (e.g., fluconazole) Potentially altered interaction profile

Future Research Directions

Structure-Activity Optimization

Future research could focus on further modifications of the 7-benzyloxy moiety to optimize properties such as:

  • VKORC1 binding affinity and selectivity

  • Metabolic stability

  • Pharmacokinetic profile

  • Tissue distribution

Metabolism Studies

Detailed investigation of the metabolic pathways of (S)-7-Benzyloxy Warfarin could provide valuable insights into:

  • The impact of 7-position modification on CYP2C9 metabolism

  • Alternative metabolic pathways that become prominent with 7-position substitution

  • The influence of genetic polymorphisms in metabolizing enzymes

  • Potential for drug-drug interactions

Comparative Efficacy

Studies comparing the anticoagulant efficacy of (S)-7-Benzyloxy Warfarin with standard warfarin could determine whether this structural modification confers any therapeutic advantages, such as:

  • Enhanced potency

  • Improved selectivity

  • Reduced variability in response

  • More predictable dose-response relationship

  • Potential for reduced adverse effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator